molecular formula C9H15N3 B13246754 N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine

N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine

Cat. No.: B13246754
M. Wt: 165.24 g/mol
InChI Key: NCLCHHYODZXHBL-UHFFFAOYSA-N
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Description

N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a cyclopropylamine group, a moiety recognized in scientific literature for its potential as a pharmacophore in bioactive molecules . Specifically, cyclopropylamine derivatives have been investigated for their role as inhibitors of lysine-specific demethylase 1 (LSD1), an epigenetic enzyme target implicated in oncology and neurological disorders . The 1-methyl-1H-pyrazol-4-yl group is a privileged heterocyclic structure frequently employed in the design of compounds targeting the central nervous system . Patents and scientific literature indicate that structurally similar compounds, incorporating both pyrazole and cyclopropanamine units, are explored for their potential therapeutic applications in areas such as Parkinson's disease, schizophrenia, and other neurodegenerative syndromes . Researchers value this chimera for developing novel chemical entities to probe biological pathways and protein functions. This product is intended for use in assay development, high-throughput screening, and as a building block in the synthesis of more complex molecules for preclinical research. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

N-[1-(1-methylpyrazol-4-yl)ethyl]cyclopropanamine

InChI

InChI=1S/C9H15N3/c1-7(11-9-3-4-9)8-5-10-12(2)6-8/h5-7,9,11H,3-4H2,1-2H3

InChI Key

NCLCHHYODZXHBL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN(N=C1)C)NC2CC2

Origin of Product

United States

Preparation Methods

The synthesis of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine can be achieved through various synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with cyclopropylamine under suitable reaction conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as ethanol or methanol. The resulting product is then purified using standard techniques such as recrystallization or chromatography .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions .

For example, oxidation of the compound can lead to the formation of corresponding pyrazole ketones or carboxylic acids, depending on the reaction conditions. Reduction reactions may yield the corresponding amines or alcohols. Substitution reactions can introduce different functional groups onto the pyrazole ring, leading to the formation of various derivatives with potentially enhanced biological activities .

Scientific Research Applications

N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine has been studied for its potential applications in various fields of scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel molecules with diverse functionalities .

In biology and medicine, pyrazole derivatives, including this compound, have shown promise as potential therapeutic agents. They exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, and anticancer properties. Research has focused on understanding the compound’s mechanism of action and its potential as a lead compound for drug development .

In the industrial sector, this compound can be used as a building block for the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various chemical processes .

Mechanism of Action

The mechanism of action of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .

Additionally, the compound’s structure allows it to interact with cellular components such as DNA or proteins, potentially affecting gene expression and cellular signaling pathways. These interactions can result in various biological effects, including cell cycle arrest, apoptosis, and inhibition of tumor growth .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural similarities with the target molecule but differ in substituents, linkage groups, or core heterocycles.

Table 1: Comparative Overview of Structural Analogs
Compound Name Molecular Formula Molecular Weight Substituents on Pyrazole Linkage Key Properties
Target Compound :
N-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine
C₉H₁₄N₃ 164.23 1-methyl Ethyl Synthetic intermediate; moderate lipophilicity
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₁H₁₃N₅ 215.24 3-methyl, pyridin-3-yl Direct Yellow solid, m.p. 104–107°C; synthesized via Cu(I)-catalyzed coupling (17.9% yield)
N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine C₉H₁₅N₃ 165.24 1-ethyl Methylene Commercial availability (CymitQuimica); higher MW vs. target compound
N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride C₁₃H₁₆ClN₃ 249.74 1-phenyl Methylene Hydrochloride salt; increased hydrophobicity due to phenyl group
N-{[1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}cyclopropanamine C₁₀H₁₄F₂N₃ N/A 1-(2,2-difluoroethyl), 5-methyl Methylene Enhanced metabolic stability potential via fluorine substitution
N-[1-(Pyridin-3-yl)ethyl]cyclopropanamine C₁₀H₁₃N₃ 175.23 Pyridin-3-yl (replaces pyrazole) Ethyl Pyridine core alters electronic properties; potential for varied receptor interactions

Biological Activity

N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine is a pyrazole derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound is characterized by a unique structure that includes a cyclopropanamine group linked to a pyrazole ring, which is further substituted with a methyl group. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and comparative analysis with similar compounds.

Property Value
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
IUPAC NameN-[1-(1-methylpyrazol-4-yl)ethyl]cyclopropanamine
InChIInChI=1S/C9H15N3/c1-7(11-9-3-4-9)8-5-10-12(2)6-8/h5-7,9,11H,3-4H2,1-2H3
InChI KeyNCLCHHYODZXHBL-UHFFFAOYSA-N
Canonical SMILESCC(C1=CN(N=C1)C)NC2CC2

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation and pain relief. This mechanism has been observed in several studies focusing on anti-inflammatory effects.
  • Receptor Modulation : It can bind to specific receptors, modulating their activity. This property is crucial for its potential use as a therapeutic agent in various conditions.

Biological Activities

This compound has demonstrated several biological activities:

  • Anti-inflammatory Properties : Research indicates that this compound exhibits significant anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Analgesic Effects : Its capacity to reduce pain has been noted in preclinical studies, suggesting potential applications in pain management.
  • Anticancer Activity : Preliminary studies have shown that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, including this compound:

Study 1: Anti-inflammatory Activity

In a study published in the Journal of Medicinal Chemistry, the compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes. Results indicated a significant reduction in COX activity, correlating with decreased levels of pro-inflammatory cytokines in vitro.

Study 2: Anticancer Potential

A research article from Cancer Research highlighted the compound's ability to induce apoptosis in cancer cell lines. The study reported an EC50 value of 0.064 μM, indicating potent anticancer activity compared to other pyrazole derivatives.

Study 3: Analgesic Effects

An investigation into the analgesic properties revealed that the compound significantly reduced pain responses in animal models, comparable to established analgesics.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with other related compounds:

Compound Molecular Weight (g/mol) Key Activity
N-[2-(4-ethoxyphenoxy)ethyl]cyclopropanamine235.30Anticancer
N-[2-(1-naphthyloxy)ethyl]cyclopropanamine270.32Anti-inflammatory
N-[1-(1-methylpyrazol-4-yl)methyl]cyclopropanamine179.25Analgesic

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